Cas no 95635-56-6 (Ranolazine dihydrochloride)

Ranolazine dihydrochloride structure
Ranolazine dihydrochloride structure
Product Name:Ranolazine dihydrochloride
CAS-Nr.:95635-56-6
MF:C24H34ClN3O4
MW:463.997465610504
MDL:MFCD03788770
CID:61789
PubChem ID:24278795
Update Time:2024-10-25

Ranolazine dihydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride
    • (+/-)-4-[2-HYDROXY-3-(O-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETO-2',6'-XYLIDIDE DIHYDROCHLORIDE
    • n-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide dihydrochloride
    • (+/-)-N-(2,6-DIMETHYLPHENYL)-4-[2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETAMIDE DIHYDROCHLORIDE
    • Ranolazine DiHCI
    • Ranolazine and salt
    • (±)-N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide
    • RANOLAZINE DI HCL
    • Ranolazine2Hcl
    • Ranolazine Dihydrochloride
    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)-propyl)piperazin-1-yl)acetamide dihydrochloride
    • Ranolazine (hydrochloride)
    • Ranolazine Dihydrocloride
    • Ranolazine HCl
    • Ranolazine dihydrochloride
    • RS 43285
    • Ranolazine (dihydrochloride)
    • Ranolazine dihydroch
    • RS-43285
    • (±) -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide dihydrochloride
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride
    • Ranolazine 2HCl
    • Ranolazine hydrochloride
    • renolazine
    • Ranolazine hydrochloride [USAN]
    • (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochl
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride (9CI)
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride, (±)- (ZCI)
    • (±)-RS 43285-193
    • RS 43285-193
    • CVT 303 dihydrochloride
    • NCGC00261747-01
    • Ranolazine hydrochloride (USAN)
    • CVT 303 (dihydrochloride);RS 43285
    • 95635-56-6
    • Ranolazinedihydrochloride
    • NCGC00094343-01
    • SW197620-3
    • Q27277741
    • s1425
    • Ranolazindihydrochlorid
    • SR-01000076216-2
    • propyl]-1-piperazineacetamide dihydrochloride; ( inverted question mark) -4-[2-hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, dihydrochloride, (+-)-
    • RANOLAZINE HYDROCHLORIDE [WHO-DD]
    • UNII-F71253DJUN
    • R 6152
    • () -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • RJNSNFZXAZXOFX-UHFFFAOYSA-N
    • HY-17401
    • T73098
    • EU-0101062
    • CVT 303;RS 43285-003
    • CHEMBL1526084
    • 95635-56-6 (HCl)
    • Hydrochloride, Ranolazine
    • Tox21_501062
    • AKOS015900516
    • AC-3497
    • DTXCID501333851
    • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide dihydrochloride
    • ra-nolazine hydrochloride
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl
    • MFCD03788770
    • DTXSID50904741
    • LP01062
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt
    • RANOLAZINE HYDROCHLORIDE (MART.)
    • Ranolazine-D8 Dihydrochloride
    • BCP22680
    • CS-1130
    • (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochloride
    • HCl, Ranolazine
    • Ranolazine HCl?
    • R0112
    • (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]piperazin-1-yl]acetamide
    • N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride
    • RANOLAZINE DIHYDROCHLORIDE [MI]
    • CCG-222366
    • RANOLAZINE HYDROCHLORIDE [MART.]
    • D05701
    • F71253DJUN
    • Ranolazine dihydrochloride, >=98% (HPLC), powder
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-RS 43285-193; RS 43285; RS 43285-193; Ranolazine Hydrochloride
    • SCHEMBL230758
    • Dihydrochloride, Ranolazine
    • AS-74881
    • Ranolazine dihydrochloride
    • MDL: MFCD03788770
    • Inchi: 1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H
    • InChI-Schlüssel: HIWSKCRHAOKBSL-UHFFFAOYSA-N
    • Lächelt: Cl.O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Berechnete Eigenschaften

  • Genaue Masse: 499.20000
  • Monoisotopenmasse: 499.200462
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 33
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 531
  • Anzahl kovalent gebundener Einheiten: 3
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 74.3

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Schmelzpunkt: 222-229.5 °C (lit.)
  • Siedepunkt: No data available
  • Flammpunkt: No data available
  • Löslichkeit: H2O: 10 mg/mL, soluble
  • PSA: 74.27000
  • LogP: 3.86080
  • Merck: 8111
  • Dampfdruck: No data available

Ranolazine dihydrochloride Zolldaten

  • HS-CODE:2942000000
  • Zolldaten:

    China Zollkodex:

    2942000000

Ranolazine dihydrochloride Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022971-1g
Ranolazine dihydrochloride
95635-56-6 99%
1g
¥853 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022971-5g
Ranolazine dihydrochloride
95635-56-6 99%
5g
¥2966 2024-07-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12006-10mg
Ranolazine 2HCl
95635-56-6 98%
10mg
¥466.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12006-100mg
Ranolazine 2HCl
95635-56-6 98%
100mg
¥744.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12006-200mg
Ranolazine 2HCl
95635-56-6 98%
200mg
¥1222.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0207-50 mg
Ranolazine dihydrochloride
95635-56-6 99.00%
50mg
¥475.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0207-100 mg
Ranolazine dihydrochloride
95635-56-6 99.00%
100MG
¥599.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0207-200 mg
Ranolazine dihydrochloride
95635-56-6 99.00%
200mg
¥965.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0207-1 mL * 10 mM (in DMSO)
Ranolazine dihydrochloride
95635-56-6 99.00%
1 mL * 10 mM (in DMSO)
¥622.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R60370-1g
Ranolazine dihydrochloride
95635-56-6
1g
¥928.0 2021-09-08

Ranolazine dihydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Isopropanol ,  Toluene ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Acetone ;  cooled
Referenz
Process for preparation of ranolazine
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Toluene ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
Referenz
Synthesis of anti-angina drug ranolazine
Wang, Li-sheng; Feng, Xiao-yu; Zhu, Hong-yuan, Guangxi Daxue Xuebao, 2003, 28(4), 301-303

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Improved process for preparation of pure Ranolazine and pharmaceutically acceptable salts thereof
, India, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Process for preparation of piperazine derivatives
, European Patent Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  3 - 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referenz
Study on synthesis process of ranolazine
Qin, Ming-li; Chen, Xin-hua; Chen, Si-shun; Tao, Jing-chao, Xinyang Shifan Xueyuan Xuebao, 2007, 20(2), 226-229

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referenz
Synthesis of a novel antianginal agent Ranolazine
Li, Shu-chun; Huang, He-qing; Li, Zhong-jun, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Isopropanol ;  reflux; 1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Method for synthesizing ranolazine
, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Methanol ;  5 - 10 min, rt; rt → 95 °C; 4 - 5 h, 90 - 95 °C; 95 °C → 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Preparation of ranolazine
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Methyl ethyl ketone ;  4 h, 70 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid, compd. with 2-propanol (1:1) ;  20 - 30 °C; 2 h, 20 - 30 °C
Referenz
Process for preparation of ranolazine and salts thereof
, India, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Sodium iodide Solvents: Dimethylformamide ;  18 h, 30 - 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Acetone ;  acidified
Referenz
Crystalline and amorphous form of ranolazine and the process for manufacturing them
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Novel solid state forms of ranolazine salts
, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
A process for the preparation of ranolazine
, India, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Novel solid state forms of ranolazine salts for treatment of cardiovascular disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Improved process for the preparation of ranolazine
Anonymous, IP.com Journal, 2009, 9,

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
process for the preparation of ranolazine via coupling of N-(2,6-dimethylphenyl)-1-piperazineacetamide with 1-methoxy-2-oxiranylmethoxy)benzene.
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Cardioselective aryloxy- and arylthiohydroxypropylpiperazinyl acetanilides which affect calcium entry
, European Patent Organization, , ,

Ranolazine dihydrochloride Raw materials

Ranolazine dihydrochloride Preparation Products

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